11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate involves multiple steps, starting from basic steroidal precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Dehydrogenation: Removal of hydrogen atoms to create double bonds, particularly at the 6,7 positions.
Acetylation: Addition of an acetate group at the 21st position.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions include various hydroxylated, dehydrogenated, and acetylated derivatives of the original compound.
Scientific Research Applications
11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including glucocorticoid receptors. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. The pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins.
Comparison with Similar Compounds
Similar Compounds
11-Deoxycortisol: An endogenous glucocorticoid steroid hormone and a metabolic intermediate toward cortisol.
Hydrocortisone 21-Acetate: A corticosteroid used to treat inflammatory and pruritic corticosteroid-responsive dermatoses.
Uniqueness
11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate is unique due to its specific structural modifications, which confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C23H30O5 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h4-5,12,17-19,27H,6-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
InChI Key |
GLBUCDMMILQAJX-JZTHCNPZSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
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